molecular formula C19H22N2O3S B6425763 N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide CAS No. 2034527-97-2

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide

Cat. No. B6425763
CAS RN: 2034527-97-2
M. Wt: 358.5 g/mol
InChI Key: GHDPHQBCRDLNGO-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide, also known as N-Methylphenyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide, is an organic compound used in scientific research. It is a heterocyclic compound with a molecular weight of 382.43 g/mol and a melting point of 164-166 °C. The compound is highly soluble in methanol and ethanol and is used in a variety of scientific research applications.

Scientific Research Applications

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as tricyclic thiazepane derivatives, as well as in the synthesis of compounds with potential therapeutic applications, such as the anticonvulsant drug lamotrigine. The compound has also been used in the synthesis of compounds with potential anti-inflammatory, antidiabetic, and anticancer activities.

Mechanism of Action

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is believed to act by binding to and inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are molecules that play a role in inflammation, pain, and the regulation of blood pressure. Inhibition of COX-2 activity by N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is thought to lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of COX-2, leading to the reduction of inflammation and pain. Additionally, the compound has been shown to have antioxidant and anti-inflammatory effects, as well as to reduce the levels of certain biomarkers associated with inflammation.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is highly soluble in methanol and ethanol, making it easy to work with in the lab. Additionally, the compound has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, the compound has not been extensively studied, so its effects in humans are not yet known.

Future Directions

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has a variety of potential future applications. Further studies are needed to better understand the compound’s mechanism of action and its effects in humans. Additionally, the compound could be explored for its potential therapeutic applications, such as the treatment of inflammation and pain. Additionally, the compound could be used in the synthesis of novel compounds with potential therapeutic applications. Finally, the compound could be used to study the effects of various compounds on inflammation and pain.

Synthesis Methods

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is synthesized through a multi-step process that begins with the reaction of 2-methylphenylmagnesium bromide and 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylic acid. The resulting intermediate is then reacted with a base, such as sodium hydroxide, to form the desired compound.

properties

IUPAC Name

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-7-5-6-10-17(15)20-19(22)21-12-11-18(25(23,24)14-13-21)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDPHQBCRDLNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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